molecular formula C17H14ClN3O3S B4272733 2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

Cat. No.: B4272733
M. Wt: 375.8 g/mol
InChI Key: JDEGUZQIADDUPX-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through nucleophilic substitution reactions using chlorophenol derivatives.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Dihydroquinazolinones.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure with an acetamide moiety instead of propanamide.

    2-(3-chlorophenoxy)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

Uniqueness

2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-10(24-12-6-4-5-11(18)9-12)15(22)20-21-16(23)13-7-2-3-8-14(13)19-17(21)25/h2-10H,1H3,(H,19,25)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEGUZQIADDUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
2-(3-chlorophenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

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